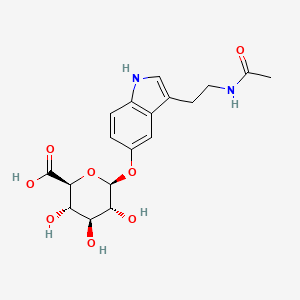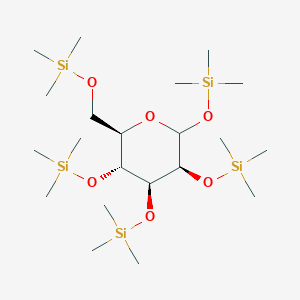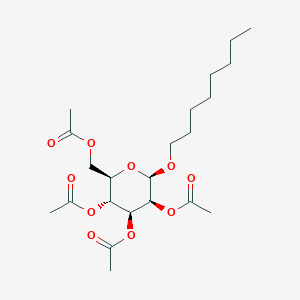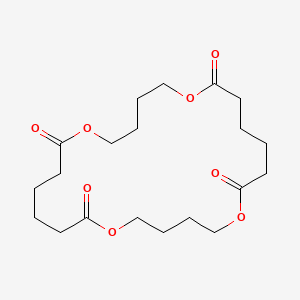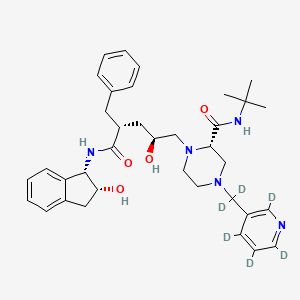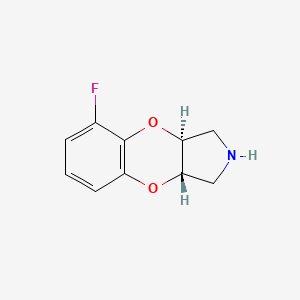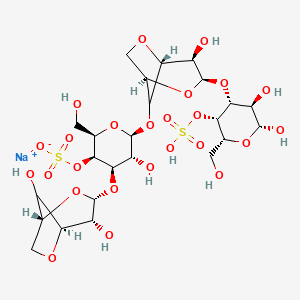![molecular formula C₂₆H₂₈FNO₃ B1140673 (3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine CAS No. 600135-89-5](/img/structure/B1140673.png)
(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine" involves multistage sequences and has been explored for various derivatives. For example, the synthesis and labeling with carbon-14 and carbon-13 for studies on molecular structure and reactions have been detailed in research. The process involves hydroxymethylation, resolution of stereoisomers, and further modifications to achieve the desired molecular configuration and label distribution (Willcocks et al., 1993).
Molecular Structure Analysis
X-ray diffraction studies have been utilized to determine the absolute configurations of derivatives, demonstrating the significance of molecular structure in understanding the compound's properties and potential applications. These analyses provide insight into the stereochemistry and geometric configurations that are crucial for the compound's biological activities and interactions (Peeters et al., 1994).
Chemical Reactions and Properties
Chemical reactions involving derivatives of "(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine" include nucleophilic substitutions, alkoxymethylation, and fluorination. These reactions highlight the compound's versatility and the possibility of generating various derivatives with distinct chemical and biological properties. The reactions are key to modifying the compound for specific studies or applications (Schmitt et al., 2013).
Aplicaciones Científicas De Investigación
Pharmacological Potential in Dopamine Receptor Modulation
Studies on arylcycloalkylamines, including phenyl piperidines, have identified their role in modulating D2-like receptors, which are crucial in the treatment of neuropsychiatric disorders. Compounds structurally related to (3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine have shown potential in improving the potency and selectivity of binding affinity at D2-like receptors, indicating their importance in developing antipsychotic agents (Sikazwe et al., 2009).
Role in Chemokine Receptor Antagonism
Chemokine receptor CCR3 has been implicated in allergic diseases, such as asthma and allergic rhinitis. Small molecule antagonists targeting this receptor, including (bi)piperidine derivatives, offer a valuable approach for treating these conditions. The structural motifs present in (3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine could contribute to its potential as a CCR3 antagonist, providing a basis for the development of new therapeutic agents for allergic diseases (Willems & IJzerman, 2009).
Contributions to Antifungal Research
Compounds from Piper species, including piperidine derivatives, have demonstrated significant antifungal activities. The structural framework of (3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine suggests its potential utility in developing antifungal agents, which could be effective against a range of fungal pathogens. This aligns with the ongoing search for new antifungal compounds that can address the growing issue of antifungal resistance (Xu & Li, 2011).
Implications for Neuroprotective Therapies
The diverse biological activities associated with compounds structurally related to (3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine, such as neuroprotective and immunomodulatory effects, suggest their potential in treating neurological disorders. These compounds could provide a basis for the development of novel therapies aimed at neuroprotection and modulation of the immune system, which are critical aspects of managing neurodegenerative diseases (Zhang et al., 2015).
Propiedades
IUPAC Name |
(3S,4R)-4-(4-fluorophenyl)-3-[(3-methoxy-4-phenylmethoxyphenoxy)methyl]piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FNO3/c1-29-26-15-23(11-12-25(26)31-17-19-5-3-2-4-6-19)30-18-21-16-28-14-13-24(21)20-7-9-22(27)10-8-20/h2-12,15,21,24,28H,13-14,16-18H2,1H3/t21-,24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJAIRUIVLJSHY-URXFXBBRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC2CNCCC2C3=CC=C(C=C3)F)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)OC[C@@H]2CNCC[C@H]2C3=CC=C(C=C3)F)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

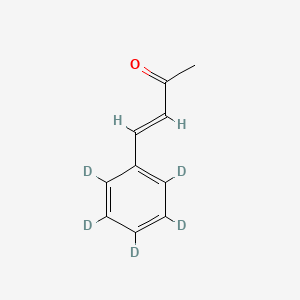
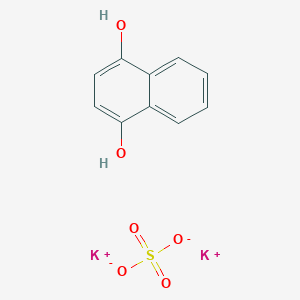
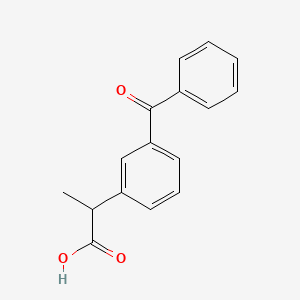
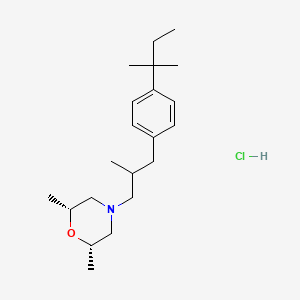
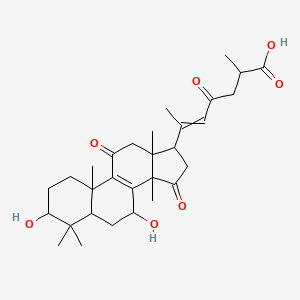
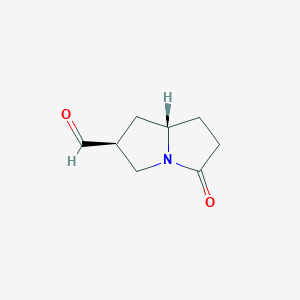
![(3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)azetidin-2-one](/img/structure/B1140600.png)
